(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, including any catalysts and the conditions under which the reaction takes place.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Pyrazole Derivatives and Biological Activities
Pyrazole derivatives, like (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride, have shown a range of biological activities. For instance, N-substituted pyrazole derivatives have demonstrated platelet antiaggregating activity comparable to acetylsalicylic acid, as well as other activities like hypotensive, antiarrhythmic, and anti-inflammatory effects in animal studies (Bruno et al., 1991).
DNA Binding and Anticancer Potential
Certain Cu(II) complexes with tridentate ligands, including variants of pyrazole, have shown strong DNA binding propensity. This suggests potential uses in cancer research, particularly due to the role of DNA interactions in the mechanism of many anticancer drugs (Kumar et al., 2012).
Coordination Chemistry and Metal Complexes
Pyrazole-based ligands have been used in coordination chemistry, particularly in forming metal complexes. These complexes have applications in fields like catalysis and material science. Studies have shown that pyrazole-based tripodal tetraamine ligands can form stable complexes with various metals (Cubanski et al., 2013).
Antimicrobial and Antioxidant Activities
Pyrazoline derivatives, which are structurally related to pyrazoles, have demonstrated promising antimicrobial and antioxidant activities. This indicates potential applications in developing new antimicrobial agents (Kitawat & Singh, 2014).
Synthesis of Biologically Active Compounds
Pyrazole derivatives are key intermediates in the synthesis of various biologically active compounds. They are used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities (Liu, Xu, & Xiong, 2017).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound, such as potential applications or reactions.
Please consult a chemistry professional or database for specific information about “(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride”.
properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-9(2)8-6;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALNDKZNAEITL-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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